molecular formula C26H18BrN3O2 B11561722 4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 4-bromobenzoate CAS No. 339226-17-4

4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 4-bromobenzoate

Cat. No.: B11561722
CAS No.: 339226-17-4
M. Wt: 484.3 g/mol
InChI Key: CRWGOXHNFSLDKC-UHFFFAOYSA-N
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Description

4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 4-bromobenzoate is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form an azo compound.

    Condensation: The azo compound undergoes a condensation reaction with an aldehyde to form an imine.

    Esterification: Finally, the imine is esterified with 4-bromobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 4-bromobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 4-bromobenzoate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The bromobenzoate group can participate in substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate
  • 4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 4-iodobenzoate
  • 4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 4-fluorobenzoate

Uniqueness

The uniqueness of 4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 4-bromobenzoate lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of the bromine atom also provides unique reactivity compared to its chloro, iodo, and fluoro analogs.

Properties

CAS No.

339226-17-4

Molecular Formula

C26H18BrN3O2

Molecular Weight

484.3 g/mol

IUPAC Name

[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C26H18BrN3O2/c27-21-10-8-20(9-11-21)26(31)32-25-16-6-19(7-17-25)18-28-22-12-14-24(15-13-22)30-29-23-4-2-1-3-5-23/h1-18H

InChI Key

CRWGOXHNFSLDKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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